N-(3,4-dimethoxybenzyl)-2-pyrazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-2-pyrazinamine, also known as DMZ, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. DMZ is a pyrazinamide derivative that has shown promising results in treating tuberculosis, cancer, and other diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-pyrazinamine is not fully understood, but it is believed to inhibit the growth of bacteria and cancer cells by disrupting their metabolic pathways. This compound has been shown to inhibit the activity of pyrazinamidase, an enzyme that is essential for the growth of Mycobacterium tuberculosis. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high selectivity for cancer cells and bacteria. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been found to have a synergistic effect when used in combination with other drugs, such as rifampicin, isoniazid, and cisplatin.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-dimethoxybenzyl)-2-pyrazinamine in lab experiments include its high potency, low toxicity, and selectivity for cancer cells and bacteria. This compound has also been found to have a synergistic effect when used in combination with other drugs. The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Future Directions
For N-(3,4-dimethoxybenzyl)-2-pyrazinamine research include optimizing the synthesis method, investigating the mechanism of action in more detail, and exploring the potential use of this compound in other medical conditions.
Synthesis Methods
The synthesis of N-(3,4-dimethoxybenzyl)-2-pyrazinamine is a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzylhydrazine. The resulting compound is then reacted with pyrazine-2-carboxylic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-pyrazinamine has been extensively studied for its potential use in treating tuberculosis, cancer, and other diseases. In a study conducted by Zhang et al., this compound was found to have potent antimycobacterial activity against drug-resistant strains of tuberculosis. This compound was also found to have anticancer activity against various cancer cell lines, including lung, breast, and colon cancer.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-16-13-9-14-5-6-15-13/h3-7,9H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTSAJOECWSWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.